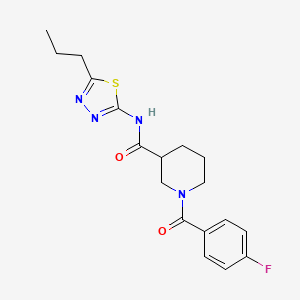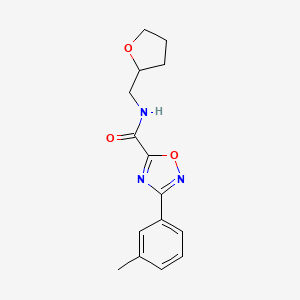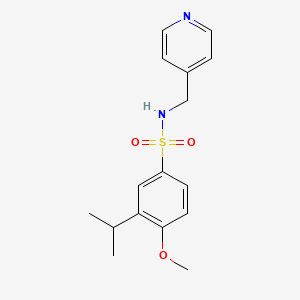![molecular formula C20H17N3O4 B5440837 methyl 4-{[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]amino}benzoate](/img/structure/B5440837.png)
methyl 4-{[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The compound also contains a phenyl group attached to the pyridazine ring, an acetyl group attached to the nitrogen atom of the pyridazine ring, and a methyl ester attached to a benzoate group .Scientific Research Applications
Antifungal Activity
Pyridazine derivatives, including the compound , have been shown to possess significant antifungal properties. The introduction of various substituents can enhance these activities, making them valuable in the development of new antifungal agents. These compounds can inhibit the growth of various fungal species, which is crucial in agriculture to protect crops and in medicine to treat fungal infections .
Antitumor Agents
The structural framework of pyridazine allows for the creation of compounds with potential antitumor activities. By modifying the core structure and adding specific functional groups, researchers can develop new molecules that may inhibit the growth of cancer cells. This application is particularly promising in the search for novel chemotherapy drugs .
Plant Growth Regulators
Pyridazine derivatives have been utilized as plant growth regulators. They can influence the growth and development of plants, which is beneficial for increasing agricultural yield. The compound’s ability to act on specific plant hormones makes it a candidate for further research in enhancing crop production .
Anti-Inflammatory Agents
Compounds with the pyridazine moiety have been associated with anti-inflammatory effects. They can be used to develop medications that reduce inflammation in various conditions, such as arthritis or asthma. This application extends to both human and veterinary medicine .
Antimicrobial Properties
Research has indicated that pyridazine derivatives can exhibit broad-spectrum antimicrobial activities. These compounds can be effective against a range of bacteria and viruses, making them potential candidates for new antibiotics or antiviral drugs .
Cardiovascular Drugs
Some pyridazine derivatives have shown promise in treating cardiovascular diseases. They can act as anti-hypertensive agents or influence platelet aggregation, which is beneficial in preventing heart attacks or strokes. Further research in this area could lead to new treatments for heart disease .
Future Directions
There is significant interest in the synthesis of heterocycle-incorporated compounds as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the scaffold has improved the bioactive properties of the target derivatives . Therefore, future research may focus on the synthesis of more potent, new, and safe synthetic methodologies for such compounds .
properties
IUPAC Name |
methyl 4-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-27-20(26)15-7-9-16(10-8-15)21-18(24)13-23-19(25)12-11-17(22-23)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUAEBVLEHLPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)leucylglycinamide](/img/structure/B5440755.png)

![2-(4-fluorophenyl)-4-{[(piperidin-4-ylmethyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5440771.png)
![6-hydroxy-2-(2-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}vinyl)-5-nitro-4(3H)-pyrimidinone](/img/structure/B5440787.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5440793.png)
![N-[3-(3-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5440800.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5440811.png)
![1-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B5440813.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5440822.png)

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5440830.png)

![4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5440836.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]leucine](/img/structure/B5440844.png)